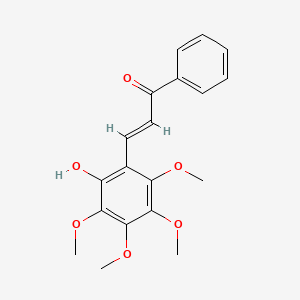

2-Hydroxy-3,4,5,6-tetramethoxychalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-3,4,5,6-tetramethoxychalcone is a member of the class of chalcones . It’s a known chalcone derivative with anti-inflammatory activities . This compound can be found in Ageratina altissima, Chromolaena odorata, and other organisms .

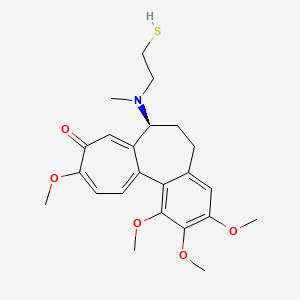

Molecular Structure Analysis

The molecular formula of 2-Hydroxy-3,4,5,6-tetramethoxychalcone is C19H20O6 . The structure includes a benzyloxy group at position 4, a hydroxy group at position 2’, and methoxy groups at positions 3’, 4’, 5’, and 6’ respectively .Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxy-3,4,5,6-tetramethoxychalcone are complex and multifaceted . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxy-3,4,5,6-tetramethoxychalcone is 344.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The exact mass is 344.12598835 g/mol .科学的研究の応用

Cytotoxicity and Cancer Treatment:

- It was found to be a potent in vitro cytotoxic agent with selective activity against cell lines derived from human lung cancer, causing G1 phase cell-cycle arrest in A549 lung adenocarcinoma cells through a p53-dependent pathway, and demonstrated in vivo tumor growth suppression (Rao et al., 2010).

- Another study focused on synthesizing and evaluating 2'-hydroxychalcones and flavones, including 2-Hydroxy-3,4,5,6-tetramethoxychalcone, as inhibitors of inflammatory mediators. The compound showed potential for topical anti-inflammatory effects in mice (Ballesteros et al., 1995).

Pharmacological Properties:

- A study on dihydrochalcones isolated from Lindera lucida, including 2-Hydroxy-3,4,5,6-tetramethoxychalcone, identified their structural properties through spectral analyses and chemical correlations (Leong et al., 1998).

- Research on the synthesis and antiproliferative activity of polymethoxychalcones and polymethoxyflavones, including this compound, showed that many synthetic compounds exhibited moderate to potent antiproliferative activities against human cancer cell lines, suggesting their potential in cancer treatment (Vongdeth et al., 2019).

Chemical Synthesis and Analysis:

- The synthesis of aminoalkyl-substituted polymethoxychalcone derivatives from 2-Hydroxy-3,4,5,6-tetramethoxychalcone demonstrated antiproliferative activities against human cancer cells, indicating the potential of such derivatives in pharmacological applications (Mingxia et al., 2016).

作用機序

Target of Action

Chalcones, in general, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It has been found that chalcones can modulate the metabolism of carcinogens by inhibiting distinct phase 1 metabolic enzymes and activating phase 2 detoxifying enzymes .

Biochemical Pathways

Chalcones are known to be involved in various biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .

Result of Action

It has been suggested that chalcones exhibit antioxidant effects and display anti-inflammatory properties .

Action Environment

It is known that chalcones have a general distribution in vegetables and other plants , suggesting that they may be influenced by factors such as soil composition, climate, and other environmental conditions.

将来の方向性

特性

IUPAC Name |

(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHFCYYMOLJMDZ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)